molecular formula C25H17N5O6 B2546760 N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide CAS No. 477295-69-5

N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide

Cat. No. B2546760
M. Wt: 483.44
InChI Key: DFIWOUWQFMFBSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives typically involves multi-step reactions, starting from pyridine or its functionalized precursors. For instance, the synthesis of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine (H2L1) involves the reaction of a diester of pyridine-2,6-dicarboxylic acid with 2-aminomethylpyridine . Similarly, novel polyimides derived from pyridine-containing monomers are synthesized through reactions involving nitro displacement, acidic hydrolysis, and cyclodehydration . These methods could potentially be adapted for the synthesis of "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and the type of complexes they can form. For example, the ligand H2L1 forms mononuclear complexes with metals like Co(III) and can self-assemble into double helical structures with Cu(II) and Ni(II) . The presence of pyridine and amide groups in the molecule provides multiple coordination sites, which can lead to complex geometries and bonding patterns. The molecular structure of "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" would likely exhibit similar coordination behavior due to the presence of pyridine and amide functionalities.

Chemical Reactions Analysis

Pyridine derivatives participate in various chemical reactions, primarily as ligands in coordination complexes. The formation of complexes can involve substitution reactions where the pyridine and amide groups coordinate to metal centers . The reactivity can be influenced by factors such as the steric hindrance and electronic properties of the substituents on the pyridine ring. The compound may undergo similar reactions, forming complexes with different metals, which could be useful in catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-based polymers are influenced by the presence of the pyridine moiety within the polymer chain. Polyimides containing pyridine units exhibit good solubility in polar solvents, high thermal stability, and desirable mechanical properties . They also possess low dielectric constants, making them suitable for electronic applications. The presence of pyridine and amide groups in "N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide" suggests that it may also display similar properties, such as solubility in polar solvents and thermal stability, which could be explored for various applications.

Scientific Research Applications

Environmental Remediation

  • Removal of Heavy Metals : A study by Zargoosh et al. (2015) introduced a novel magnetic nanoadsorbent synthesized from N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide, demonstrating high adsorption capacities for removing Zn2+ and Cd2+ ions from industrial wastes. This application suggests the potential of similar compounds for environmental cleanup efforts (Zargoosh et al., 2015).

Chemical Synthesis and Catalysis

  • Complexation with Metals : Research by Jain et al. (2004) on new pyridine carboxamide ligands, which includes the synthesis and X-ray crystal structures of mono-, di-, tri-, and tetranuclear copper complexes, reveals the versatility of pyridine dicarboxamide derivatives in forming complex structures with metals, potentially useful in catalysis and materials science (Jain et al., 2004).

  • Catalytic Oxidation : Liu et al. (2017) synthesized a ruthenium complex based on a similar pyridine dicarboxamide derivative, which catalyzed the oxidation of a specific alcohol to an aldehyde using H2O2. This indicates the potential for related compounds to serve as catalysts in organic synthesis (Liu et al., 2017).

Molecular Recognition and Material Science

  • Fluorescence Properties : A study on Eu(III) and Tb(III) complexes with pyridine dicarboxylic acid derivatives, including similar compounds, highlighted their significant fluorescence intensities, suggesting applications in materials science and sensing technologies (Qiang, 2008).

  • Antibacterial and Nuclease Activities : Research on dinuclear silver(I)-N-heterocyclic carbene complexes of similar pyridine derivatives showed antibacterial activities against various strains, indicating potential biomedical applications (Haque et al., 2014).

Future Directions

The future directions for “N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide” could involve further exploration of its use as a ligand in the formation of novel metal complexes and their applications in various chemical reactions .

properties

IUPAC Name

2-N,6-N-bis(2-carbamoyl-1-benzofuran-3-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N5O6/c26-22(31)20-18(12-6-1-3-10-16(12)35-20)29-24(33)14-8-5-9-15(28-14)25(34)30-19-13-7-2-4-11-17(13)36-21(19)23(27)32/h1-11H,(H2,26,31)(H2,27,32)(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIWOUWQFMFBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide

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